molecular formula C15H18ClN3O2S B4702106 3-chloro-6-methoxy-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide

3-chloro-6-methoxy-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide

Cat. No. B4702106
M. Wt: 339.8 g/mol
InChI Key: NJGFDHQBEXHXPZ-UHFFFAOYSA-N
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Description

3-chloro-6-methoxy-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure, which makes it an attractive candidate for drug development.

Scientific Research Applications

3-chloro-6-methoxy-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, such as phosphodiesterases, which are involved in the regulation of various physiological processes. This compound has also been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-chloro-6-methoxy-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide involves the inhibition of various enzymes, such as phosphodiesterases, which are involved in the regulation of various physiological processes. This compound has also been found to have anti-inflammatory and analgesic properties, which may be attributed to its ability to modulate the production of inflammatory mediators, such as cytokines and prostaglandins.
Biochemical and Physiological Effects:
3-chloro-6-methoxy-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide has been found to exhibit potent inhibitory activity against various enzymes, such as phosphodiesterases, which are involved in the regulation of various physiological processes. This compound has also been found to have anti-inflammatory and analgesic properties, which may be attributed to its ability to modulate the production of inflammatory mediators, such as cytokines and prostaglandins.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-6-methoxy-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide in lab experiments include its unique chemical structure, which makes it an attractive candidate for drug development. This compound has also been extensively studied for its potential applications in the field of medicinal chemistry, making it a well-characterized compound. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of 3-chloro-6-methoxy-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide. One direction is the development of new drugs based on this compound for the treatment of inflammatory diseases. Another direction is the study of the structure-activity relationship of this compound to identify more potent and selective inhibitors of phosphodiesterases. Additionally, the use of this compound as a tool for studying the physiological and biochemical processes regulated by phosphodiesterases could also be explored.

properties

IUPAC Name

3-chloro-6-methoxy-N-(4-methylpiperazin-1-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-18-5-7-19(8-6-18)17-15(20)14-13(16)11-4-3-10(21-2)9-12(11)22-14/h3-4,9H,5-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGFDHQBEXHXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784294
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-6-methoxy-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide
Reactant of Route 2
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3-chloro-6-methoxy-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide
Reactant of Route 3
3-chloro-6-methoxy-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide
Reactant of Route 4
3-chloro-6-methoxy-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide
Reactant of Route 5
3-chloro-6-methoxy-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide
Reactant of Route 6
3-chloro-6-methoxy-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide

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